molecular formula C11H13NOS B2539641 1-amino-2-(1-benzothiophen-2-yl)propan-2-ol CAS No. 2034156-97-1

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol

Cat. No.: B2539641
CAS No.: 2034156-97-1
M. Wt: 207.29
InChI Key: NCQJTSRNYWDNCQ-UHFFFAOYSA-N
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Description

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a benzothiophene moiety at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino alcohols or ethers.

Scientific Research Applications

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol can be compared with other similar compounds, such as:

    1-amino-2-propanol: Lacks the benzothiophene moiety, making it less complex and potentially less biologically active.

    1-amino-2-(1-thiazol-2-yl)propan-2-ol: Contains a thiazole ring instead of a benzothiophene ring, leading to different chemical and biological properties.

    1-amino-2-(1-benzofuran-2-yl)propan-2-ol: Contains a benzofuran ring, which may impart different reactivity and biological activity.

The uniqueness of this compound lies in its benzothiophene moiety, which can confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

1-amino-2-(1-benzothiophen-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(13,7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,13H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJTSRNYWDNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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